

# Isofetamid: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isofetamid** is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC code 7.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a significant advancement in the management of fungal pathogens, particularly those that have developed resistance to other SDHI fungicides.[1][3] Its unique phenyl-oxoethyl thiophene amide chemical structure provides a flexible molecular configuration, allowing it to effectively bind to the target enzyme even in resistant fungal isolates.[1] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **Isofetamid**.

## **Chemical Structure and Properties**

**Isofetamid** is chemically identified as N-[1,1-dimethyl-2-[2-methyl-4-(1-methylethoxy)phenyl]-2-oxoethyl]-3-methyl-2-thiophenecarboxamide.[4][5] It is an aromatic amide derived from the formal condensation of the carboxy group of 3-methylthiophene-2-carboxylic acid with the amino group of 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one.[5][6]

Table 1: Physical and Chemical Properties of Isofetamid



Property	Value	Reference
Molecular Formula	C20H25NO3S	[5][7]
Molecular Weight	359.48 g/mol	[5][7]
Appearance	White crystalline powder	[7]
Melting Point	103.5 – 105.0 °C	[7]
Vapour Pressure	4.2 × 10-7 Pa at 25 °C	[7]
Octanol/Water Partition Coefficient (log Pow)	2.5	[7]
CAS Registry Number	875915-78-9	[5][7]

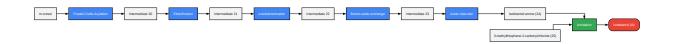
## Synthesis of Isofetamid

The synthesis of **Isofetamid** originates from m-cresol.[3] The process involves a multi-step chemical reaction to form the phenethylamine moiety, which is then amidated to yield the final product.[3]

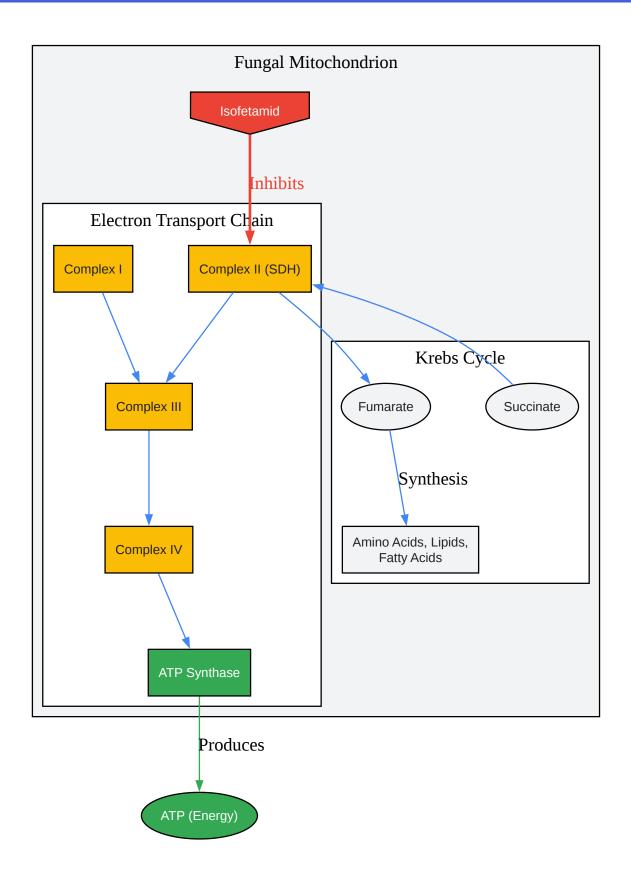
The key steps in the synthesis are:

- Friedel-Crafts Acylation of m-cresol.[3]
- Etherification of the resulting phenol function.[3]
- α-ketobromination.[3]
- Bromo-azido exchange.[3]
- Azide reduction to form the isofetamid amine intermediate.[3]
- Amidation of the amine intermediate with 3-methylthiophene-2-carbonylchloride to produce Isofetamid.[3]

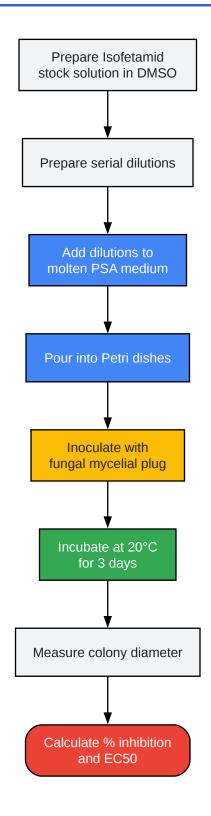












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